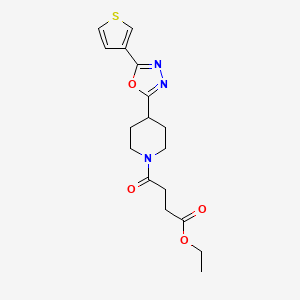

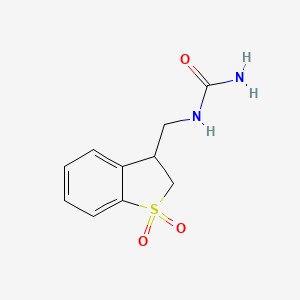

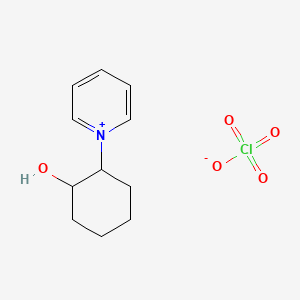

![molecular formula C15H18N2O5 B2425088 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide CAS No. 899958-32-8](/img/structure/B2425088.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the spirocyclic structure. Spirocyclic structures are characterized by two rings sharing a single atom . The presence of the benzamide and nitro groups could also influence the overall structure of the compound.Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by the presence of the nitro group on the benzamide ring. Nitro groups are electron-withdrawing, which could make the benzamide ring more susceptible to nucleophilic attack .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Antibacterial Activity : Researchers have explored the antibacterial potential of this compound. Its unique spiroketal structure may contribute to inhibiting bacterial growth, making it a candidate for novel antibiotics .

- Immunomodulation : Investigating its immunosuppressive effects could lead to the development of new drugs for autoimmune diseases or organ transplantation .

Chemical Catalysis and Organic Synthesis

- Catalyst Design : The spiroketal moiety in this compound could serve as a catalyst in polymerization reactions or other organic transformations .

- Asymmetric Synthesis : Leveraging the chiral center in the spiroketal, researchers might explore its use in asymmetric synthesis .

Materials Science and Polymer Chemistry

- Polymer Additives : The compound’s spiroketal functionality could enhance polymer properties, such as thermal stability or mechanical strength .

- Flame Retardants : Investigating its role in flame-retardant materials could be valuable for safety applications .

Natural Product Synthesis

- Spiroketal Mimicry : Researchers could use this compound as a building block for synthesizing natural products with spiroketal motifs .

Chemical Biology and Bioorganic Chemistry

- Protein Interaction Studies : Investigating whether this compound interacts with specific proteins or enzymes could provide insights into its biological activity .

- Bioconjugation : The spiroketal could be functionalized for bioconjugation purposes, enabling targeted drug delivery or imaging agents .

Environmental Chemistry

Eigenschaften

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-14(11-4-3-5-12(8-11)17(19)20)16-9-13-10-21-15(22-13)6-1-2-7-15/h3-5,8,13H,1-2,6-7,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLSJVIBAXFICT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

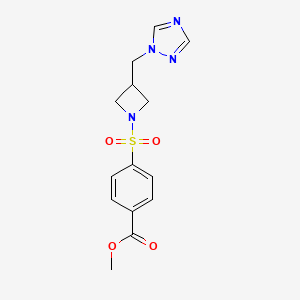

![N-[3-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2425015.png)

![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2425019.png)

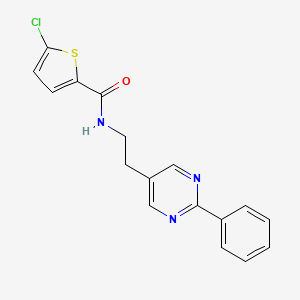

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2425021.png)

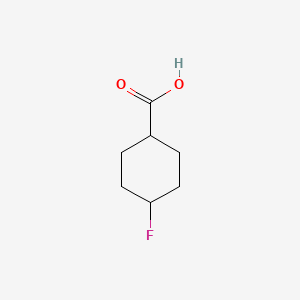

![3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2425022.png)